molecular formula C15H17N3O2S B5179577 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide

4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide

Cat. No.: B5179577
M. Wt: 303.4 g/mol
InChI Key: PGIZTAIXJPAULP-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide, also known as PES, is a chemical compound that has been widely used in scientific research. This compound is a hydrazide derivative that has been synthesized for its potential pharmacological properties.

Scientific Research Applications

4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound may activate certain signaling pathways that are involved in cellular stress responses and protection against oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. This compound has also been found to increase the levels of glutathione, a major antioxidant molecule in cells. In addition, this compound has been shown to modulate the levels of various cytokines and chemokines, indicating its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various experimental conditions. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experimental settings. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. First, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Second, the development of more efficient synthesis methods for this compound may facilitate its use in various experimental settings. Third, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, more studies are needed to assess the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, this compound is a hydrazide derivative that has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide can be synthesized by reacting 4-ethylbenzenesulfonyl hydrazide with 4-pyridinecarboxaldehyde in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, followed by recrystallization to obtain pure this compound. This synthesis method has been optimized for high yields and purity of this compound.

Properties

IUPAC Name

4-ethyl-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-13-4-6-15(7-5-13)21(19,20)18-17-12(2)14-8-10-16-11-9-14/h4-11,18H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIZTAIXJPAULP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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